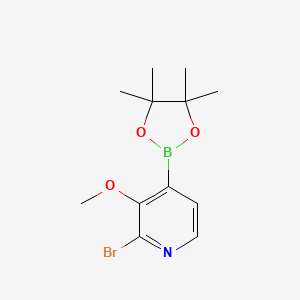

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1357387-81-5

Cat. No.: VC3428526

Molecular Formula: C12H17BBrNO3

Molecular Weight: 313.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357387-81-5 |

|---|---|

| Molecular Formula | C12H17BBrNO3 |

| Molecular Weight | 313.99 g/mol |

| IUPAC Name | 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3 |

| Standard InChI Key | IGZDSVOBSNWDLY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)OC |

Introduction

Chemical Structure and Properties

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is characterized by a pyridine ring substituted with three functional groups: a bromine atom at the 2-position, a methoxy group at the 3-position, and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the 4-position. This unique substitution pattern contributes to its distinct reactivity profile and synthetic utility.

Physical and Chemical Properties

The compound exhibits the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 1357387-81-5 |

| Molecular Formula | C₁₂H₁₇BBrNO₃ |

| Molecular Weight | 313.99 g/mol |

| Appearance | Typically a white to off-white solid |

| IUPAC Name | 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3 |

| Standard InChIKey | IGZDSVOBSNWDLY-UHFFFAOYSA-N |

The compound's physical properties are influenced by its structural features. The pyridine ring contributes to its basic character, while the boronic ester group enhances stability compared to free boronic acids. The bromine substituent provides a reactive site for further functionalization, particularly in cross-coupling reactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. Based on synthetic approaches for similar compounds, a general pathway can be outlined:

-

Preparation of 2-bromo-3-methoxypyridine as a key intermediate

-

Borylation of the 4-position using a palladium-catalyzed reaction with bis(pinacolato)diboron

Synthesis of 2-bromo-3-methoxypyridine Intermediate

The preparation of the 2-bromo-3-methoxypyridine intermediate has been documented and typically proceeds through the following steps:

-

Preparation of 2-bromo-3-hydroxypyridine: 3-hydroxypyridine is dissolved in aqueous sodium hydroxide solution (40%), which is then added dropwise to a solution of bromine (cooled to -10 to 0°C). The reaction temperature is maintained at 10-15°C during addition, followed by stirring at room temperature for 2.5-3 hours. The pH is adjusted to 7 using sulfuric acid, and the crude product is recrystallized from 75% ethanol to obtain 2-bromo-3-hydroxypyridine .

-

Conversion to 2-bromo-3-methoxypyridine: Sodium is added to methanol and heated to reflux. A DMF solution of 2-bromo-3-hydroxypyridine is then added to the system. After stirring for 10-15 minutes, most of the methanol is removed by vacuum distillation. Methyl iodide is added to the remaining mixture and stirred overnight at room temperature. DMF is removed by vacuum distillation, and the product is extracted with diethyl ether, washed with saturated brine, dried, and distilled to obtain 2-bromo-3-methoxypyridine .

Borylation of 2-bromo-3-methoxypyridine

Chemical Reactions

The chemical versatility of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine stems from its multiple functional groups, each capable of participating in different types of reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester functionality makes this compound particularly valuable in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. In these reactions:

-

The boronic ester group undergoes transmetalation with a palladium catalyst

-

This is followed by reductive elimination to form the desired carbon-carbon bond with aryl halides

This reactivity makes the compound a valuable intermediate in the synthesis of complex molecules, particularly those containing substituted pyridine rings.

Selective Functionalization

The presence of both bromine and boronic ester groups enables selective and sequential functionalization:

-

The bromine at the 2-position can undergo nucleophilic substitution reactions or can be used in additional cross-coupling reactions

-

The boronic ester at the 4-position provides a site for another cross-coupling reaction

-

The methoxy group at the 3-position can be further functionalized through various reactions, such as demethylation or directed metalation

This orthogonal reactivity profile makes the compound valuable for the synthesis of highly functionalized pyridine derivatives.

Applications in Organic Synthesis

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine finds significant applications in various areas of organic synthesis due to its bifunctional nature.

Pharmaceutical Synthesis

The compound serves as a valuable building block in the synthesis of pharmaceutically active compounds, particularly those containing substituted pyridine rings. The pyridine scaffold is present in numerous drugs targeting various therapeutic areas, including:

-

Central nervous system agents

-

Cardiovascular drugs

-

Antimicrobial compounds

-

Anticancer agents

The ability to selectively functionalize multiple positions of the pyridine ring makes this compound particularly valuable for creating complex drug candidates.

Material Science

In material science, functionalized pyridines are used in the development of:

-

Conjugated polymers for electronic applications

-

Ligands for transition metal complexes

-

Photosensitizers for solar cells

-

Imaging agents and fluorescent probes

The compound's dual functionality allows for the creation of complex structures with tailored electronic and optical properties.

Comparison with Similar Compounds

To better understand the unique properties and applications of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, it is valuable to compare it with structurally related compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences | Relative Reactivity |

|---|---|---|---|---|

| 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₂H₁₇BBrNO₃ | 313.99 | Reference compound | Dual reactivity at positions 2 and 4 |

| 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₁H₁₅BBrNO₂ | 283.96 | Lacks methoxy group at position 3 | Enhanced reactivity at position 4 due to absence of methoxy group |

| 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₂H₁₈BNO₃ | 235.09 | Lacks bromine at position 2 | No reactivity at position 2 |

| 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₂H₁₇BBrNO₂ | 283.96 | Has methyl at position 4 instead of boronic ester | Different reactivity pattern |

The unique substitution pattern of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides distinct advantages in certain synthetic applications, particularly when selective functionalization of both the 2 and 4 positions is desired.

Research Applications

Current research involving 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds focuses on several key areas:

Chemical Research

In chemical research, this compound serves as:

-

A model system for studying selective functionalization of heterocycles

-

A building block for the synthesis of complex molecular architectures

-

An intermediate in the development of new synthetic methodologies

The compound's dual functionality makes it valuable for exploring sequential cross-coupling reactions and developing new synthetic routes to complex molecules.

Medicinal Chemistry

In medicinal chemistry, borylated pyridines like 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine contribute to:

-

The synthesis of novel drug candidates

-

Structure-activity relationship studies

-

The development of biologically active compounds

The compound's specific substitution pattern allows for the creation of drug candidates with precise positioning of functional groups, which can be critical for optimal interaction with biological targets.

Analytical Characterization

Spectroscopic Data

While specific spectroscopic data for 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is limited in the search results, typical characterization methods would include:

-

¹H NMR spectroscopy would show signals for:

-

Aromatic protons of the pyridine ring

-

Methoxy protons (-OCH₃)

-

Methyl protons of the pinacol group

-

-

¹³C NMR spectroscopy would reveal:

-

Carbon signals of the pyridine ring

-

Methoxy carbon

-

Pinacol carbons

-

Carbon attached to boron (typically broad due to boron coupling)

-

-

¹¹B NMR spectroscopy would show a signal characteristic of the boronic ester group, typically around 30 ppm.

-

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound.

Future Directions

The future development and applications of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are likely to focus on:

-

Development of more efficient and sustainable synthetic routes

-

Exploration of new applications in materials science and medicinal chemistry

-

Investigation of selective transformation methodologies

-

Incorporation into complex molecular systems for specific applications

As synthetic methodologies continue to advance, compounds like 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine will remain valuable tools in the organic chemist's arsenal, enabling the creation of increasingly complex and functionally diverse molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume